3'-(O-Methyl)inosine

DNA Polymerase Beta Nucleoside Analog Competitive Inhibition

Researchers need non-physiological probes to study DNA repair without confounding natural RNA modifications. 3'-(O-Methyl)inosine (CAS 75479-64-0) is a synthetic purine nucleoside analog, not found in the epitranscriptome. • **Enzyme inhibition**: Competitive (Ki=5.5 μM) and non-competitive (Ki=11.6 μM) inhibitor of DNA polymerase β. • **Cellular activity**: Induces RPA194 degradation (IC50=1.35 μM) in U2OS cells. • **Physicochemical**: Aqueous solubility 11 mg/mL (39 mM). Supplied as a validated reference standard for BER pathway studies, ribosome biogenesis research, and negative controls in RNA modification assays.

Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
Cat. No. B12320555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(O-Methyl)inosine
Molecular FormulaC11H14N4O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCOC1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO
InChIInChI=1S/C11H14N4O5/c1-19-8-5(2-16)20-11(7(8)17)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)
InChIKeyABXDBVMGRKZFRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-(O-Methyl)inosine Overview


3'-(O-Methyl)inosine (CAS 75479-64-0) is a synthetic purine nucleoside analog characterized by the addition of a methyl group to the 3'-oxygen of the ribose moiety. This structural modification distinguishes it from naturally occurring methylated inosine derivatives. A 2022 review of inosine methyl derivatives reports that the three naturally occurring forms in RNA are 1-methylinosine, 2'-O-methylinosine, and 1,2'-O-dimethylinosine, confirming that 3'-O-methylinosine is not a natural constituent of the epitranscriptome [1]. This synthetic origin positions 3'-(O-Methyl)inosine as a valuable, non-physiological probe for studying enzymatic substrate specificity and RNA-protein interactions where natural modifications may confound interpretation [1].

Why Methyl Position Matters


The specific placement of the methyl group on the 3'-hydroxyl, rather than the base or the 2'-hydroxyl, creates a unique stereoelectronic environment that dictates interactions with critical cellular enzymes. Purine nucleoside analogs as a class are often assumed to have interchangeable properties, but this is a misconception. For 3'-(O-Methyl)inosine, the 3'-O-methyl modification confers distinct properties not shared by 2'-O-methylinosine or unmodified inosine. As demonstrated by the data below, this positional isomerism leads to measurable differences in enzyme inhibition, with 3'-(O-Methyl)inosine acting as a competitive inhibitor of DNA polymerase β with a Ki of 5.5 μM [1]. Furthermore, its non-natural status means it is not recognized or metabolized by the same cellular machinery as naturally occurring methylated inosine derivatives [2]. Consequently, substituting 3'-(O-Methyl)inosine with an alternative inosine analog without rigorous validation would compromise experimental reproducibility and could lead to incorrect conclusions about RNA modification pathways or enzyme inhibition mechanisms.

Differentiation from Inosine Analogs


Competitive DNA Polymerase β Inhibition

3'-(O-Methyl)inosine acts as a competitive inhibitor of recombinant rat DNA polymerase β, a key enzyme in base excision repair. BindingDB reports a Ki of 5.5 μM (5.50E+3 nM) under defined assay conditions using poly(dA)/oligo(dT)18 as a substrate and analyzed via Lineweaver-Burk plots [1]. In contrast, the natural substrate, unmodified inosine, would be processed by the enzyme, while other methylated inosine analogs like 2'-O-methylinosine are not reported to exhibit this specific competitive inhibition profile for this enzyme. This provides a clear, quantifiable differential interaction based on the 3'-O-methyl modification.

DNA Polymerase Beta Nucleoside Analog Competitive Inhibition

Non-Competitive DNA Polymerase β Inhibition

In addition to its competitive inhibition mode, 3'-(O-Methyl)inosine also functions as a non-competitive inhibitor of recombinant rat DNA polymerase β. BindingDB reports a Ki of 11.6 μM (1.16E+4 nM) for this distinct mechanism, using dTTP as the variable substrate and analyzed via Lineweaver-Burk plots [1]. This dual-mode inhibition is not observed with unmodified inosine and is a direct consequence of the 3'-O-methyl group altering the compound's binding landscape on the enzyme. The ability to inhibit the enzyme through two separate kinetic mechanisms provides a functional differentiation from other nucleoside analogs, which typically exhibit a single mode of inhibition.

DNA Polymerase Beta Nucleoside Analog Non-Competitive Inhibition

Cellular RNA Polymerase I Activity

Moving beyond isolated enzyme assays, 3'-(O-Methyl)inosine exhibits a defined functional effect in a human cellular context. BindingDB data indicates that it induces degradation of the RPA194 subunit of RNA polymerase I in human U2OS cells after a 3-hour treatment, with an IC50 of 1.35 μM (1.35E+3 nM) as measured by epifluorescence microscopy [1]. While a direct comparator for this specific cellular effect is not available in the same assay, the IC50 value itself is a critical benchmark for cellular potency. This demonstrates that the compound is not merely an in vitro enzyme inhibitor but is cell-permeable and engages a key nucleolar target involved in ribosome biogenesis, a property not shared by unmodified inosine.

RNA Polymerase I Nucleolar Stress Cellular Activity

Defined Aqueous Solubility: 11 mg/mL (39 mM) Enables Reliable In Vitro Assay Preparation

Practical laboratory use requires defined physicochemical properties. 3'-(O-Methyl)inosine has a reported aqueous solubility of 11 mg/mL at 25°C, as documented in multiple chemical databases . This corresponds to approximately 39 mM, a concentration well above the active ranges observed in enzyme (low μM) and cellular assays (low μM). This predictable solubility profile facilitates the preparation of concentrated stock solutions in aqueous buffers without the need for organic co-solvents that might otherwise interfere with biological assays. While a direct comparison to other inosine analogs is not provided, this defined value is essential for reproducible experimental design.

Solubility Formulation Assay Development

Research and Industrial Applications


DNA Polymerase β Mechanism Studies

Researchers investigating the base excision repair pathway can employ 3'-(O-Methyl)inosine as a well-characterized, dual-mode inhibitor of DNA polymerase β. Its defined competitive (Ki = 5.5 μM) and non-competitive (Ki = 11.6 μM) inhibition constants [1] allow for precise control of enzyme activity in in vitro reconstitution assays. This dual inhibition profile makes it a superior tool compared to unmodified inosine or other methylated isomers for dissecting the enzyme's catalytic mechanism and substrate binding dynamics. The non-natural status of the compound ensures that observed effects are not confounded by endogenous cellular metabolism or incorporation into nucleic acids via salvage pathways.

RNA Polymerase I and Nucleolar Stress

The defined cellular activity of 3'-(O-Methyl)inosine—induction of RNA polymerase I subunit RPA194 degradation with an IC50 of 1.35 μM [2]—positions it as a chemical probe for studying nucleolar stress and ribosome biogenesis. Its potency in human U2OS cells provides a clear benchmark for dose-response experiments. Researchers can use this compound to perturb Pol I activity in a controlled manner, studying downstream effects on cell growth, p53 activation, and nucleolar morphology, with the confidence that the compound has a validated, measurable effect on its intended cellular target.

Reference Standard and Building Block

The unambiguous structure and defined physicochemical properties, including its aqueous solubility of 11 mg/mL (39 mM) , make 3'-(O-Methyl)inosine a reliable reference standard for analytical method development (e.g., HPLC, LC-MS) and a robust building block for further chemical synthesis. Its non-natural status [3] is particularly advantageous as a negative control in studies of natural RNA modifications, ensuring that any observed signal or effect is not due to the presence of a naturally occurring methylated inosine derivative.

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